molecular formula C8H6BrF3S B1290111 4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene CAS No. 300356-31-4

4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene

Cat. No. B1290111
CAS RN: 300356-31-4
M. Wt: 271.1 g/mol
InChI Key: KMADDVSNZFTXEC-UHFFFAOYSA-N
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Description

4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene, commonly referred to as 4-Bromo-1-MTB, is a brominated benzene compound that has a wide range of applications in scientific research and laboratory experiments. This compound has been studied extensively for its unique structure and properties, which make it a valuable tool for scientists.

Scientific Research Applications

Organic Synthesis: Building Blocks for Fluorinated Compounds

4-Bromo-2-(trifluoromethyl)thioanisole: is a valuable building block in organic synthesis. The presence of a trifluoromethyl group and a bromine atom makes it a versatile reagent for constructing complex fluorinated molecules. These molecules are of significant interest due to their unique physical and chemical properties, which are useful in developing pharmaceuticals, agrochemicals, and materials .

Medicinal Chemistry: Drug Design and Development

The compound’s structural features allow for selective functionalization, making it a potential candidate for drug design and development. Its incorporation into drug molecules can improve metabolic stability and increase binding affinity to biological targets. This is particularly relevant in the design of new therapeutic agents where fluorinated compounds play a crucial role .

Material Science: Fluorinated Polymers

In material science, 4-Bromo-2-(trifluoromethyl)thioanisole can be used to synthesize fluorinated polymers. These polymers exhibit high resistance to solvents, acids, and bases, making them suitable for use in harsh chemical environments. They also possess unique dielectric properties, which are valuable in the electronics industry .

Catalysis: Ligand and Catalyst Precursor

This compound can act as a ligand or a precursor to catalysts used in various chemical reactions. The bromine atom can be substituted with other groups to create catalysts that facilitate reactions like cross-coupling, which are fundamental in constructing carbon-carbon bonds in organic chemistry .

Agrochemistry: Synthesis of Pesticides

The trifluoromethyl group is a common moiety in pesticides due to its bioactivity4-Bromo-2-(trifluoromethyl)thioanisole can serve as a starting material for the synthesis of novel pesticides, contributing to the development of more effective and environmentally friendly agricultural chemicals .

Environmental Science: Tracers and Probes

Due to its distinctive chemical signature, this compound can be used as a tracer or probe in environmental studies. It can help in tracking chemical processes in the atmosphere or in aquatic systems, aiding in the understanding of pollutant behavior and distribution .

Mechanism of Action

Target of Action

The primary targets of the compound “4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene”, also known as “4-Bromo-2-(trifluoromethyl)thioanisole”, are currently unknown. This compound is a building block used in organic synthesis

Mode of Action

As a building block in organic synthesis, this compound’s mode of action would depend on the specific reactions it is involved in. Trifluoromethyl-containing compounds, like this one, are often used in the synthesis of diverse fluorinated compounds through selective C–F bond activation . The exact interactions with other molecules would depend on the specific synthesis pathway being used.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on the specific molecules it is used to synthesize. Trifluoromethyl-containing compounds are often used in the synthesis of pharmaceuticals, agrochemicals, and materials . The downstream effects would therefore depend on the properties of these synthesized compounds.

properties

IUPAC Name

4-bromo-1-methylsulfanyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3S/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMADDVSNZFTXEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of sodium thiomethoxide (317 mg) and 5-bromo-2-fluorobenzotrifluoride (1.0 g) in DMF (4 ml) was heated at 50° C. for 1 h then poured into water and extracted with isohexane. The organics were washed with brine, dried and concentrated in vacuo to give the sub-title compound (762 mg).
Quantity
317 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of isoamyl nitrite (4.02 mL, 30 mmol) in dimethyl disulfide (19.8 mL, 220 mmol) at 25° C. was slowly treated with 4-bromo-2-(trifluoromethyl)aniline (4.8 g, 20 mmol). The reaction was exothermic with gas evolution. The resulting brown reaction mixture was heated to 80-90° C. for 2 h, at which time, thin layer chromatography analysis of the reaction mixture indicated the absence of starting material. The reaction mixture was cooled to 25° C. and then concentrated in vacuo. The resulting residue was dissolved in ethyl acetate (200 mL). The organic layer was washed successively with a 1 N aqueous hydrochloric acid solution (1×200 mL) and a saturated aqueous sodium chloride solution (1×200 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. Biotage chromatography (FLASH 40M, Silica, 8/1 hexanes/ethyl acetate) afforded 4-bromo-1-methylsulfanyl-2-trifluoromethyl-benzene (4.73 g, 87%) as a brown oil: EI-HRMS m/e calcd for C8H6BrF3S (M+) 269.9326, found 269.9327.
Quantity
4.02 mL
Type
reactant
Reaction Step One
Quantity
19.8 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Combine 1-methylsulfanyl-2-trifluoromethyl-benzene (3.5 g, 18 mmol), iron (100 mg, 1.79 mmol), bromine (0.95 mL, 18 mmol), aluminum chloride (242 mg, 1.8 mmol) and dichloromethane (50 mL) and stir for 2 hours. Add water (10 mL), aqueous saturated sodium thiosulfate (100 mL) and ethyl acetate (100 mL). Separate the organic layer and wash with brine, dry with MgSO4, filter and concentrate in vacuo. Chromatograph the residue on a SiO2 column eluting with hexane to give 3.6 g of 4-bromo-1-methylsulfanyl-2-trifluoromethyl-benzene (83%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
242 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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